An In-Depth Technical Guide to the Chemical Properties of 5-(4-methoxyphenyl)thiophene-2-carboxylic acid
An In-Depth Technical Guide to the Chemical Properties of 5-(4-methoxyphenyl)thiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-methoxyphenyl)thiophene-2-carboxylic acid is a versatile organic compound that has garnered interest in various scientific fields, including medicinal chemistry, materials science, and organic electronics.[1][2] Its unique molecular architecture, featuring a thiophene carboxylic acid moiety linked to a methoxyphenyl group, imparts a range of chemical and biological properties. This document provides a comprehensive overview of the known chemical properties, experimental protocols, and potential biological activities of this compound, tailored for a scientific audience.
Chemical Properties
The fundamental chemical properties of 5-(4-methoxyphenyl)thiophene-2-carboxylic acid are summarized in the table below. These properties are crucial for its handling, characterization, and application in research and development.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀O₃S | [1][3] |
| Molecular Weight | 234.27 g/mol | [1][3] |
| CAS Number | 116016-56-9 | [1] |
| Appearance | Solid (form may vary) | N/A |
| Melting Point | 202-204 °C | N/A |
| Boiling Point | 425.5 ± 40.0 °C (Predicted) | N/A |
| Density | 1.296 ± 0.06 g/cm³ (Predicted) | N/A |
| pKa | 3.62 ± 0.10 (Predicted) | N/A |
| Solubility | Soluble in organic solvents. | [1] |
Note: Predicted values are based on computational models and may differ from experimental values.
Spectral Data
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the thiophene and methoxyphenyl rings, as well as the methoxy and carboxylic acid protons.
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Aromatic Protons (Thiophene Ring): Two doublets in the region of 7.0-8.0 ppm, showing coupling characteristic of 2,5-disubstituted thiophenes.
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Aromatic Protons (Methoxyphenyl Ring): Two doublets in the region of 6.8-7.8 ppm, characteristic of a para-substituted benzene ring.
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Methoxy Protons (-OCH₃): A singlet around 3.8 ppm.
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Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift, typically above 10 ppm, which is exchangeable with D₂O.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on all the unique carbon environments within the molecule.
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Carbonyl Carbon (-COOH): A signal in the range of 165-175 ppm.
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Aromatic Carbons: Multiple signals in the aromatic region (110-160 ppm), corresponding to the carbons of the thiophene and methoxyphenyl rings. The carbon attached to the oxygen of the methoxy group will be significantly downfield.
-
Methoxy Carbon (-OCH₃): A signal around 55 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the key functional groups present in the molecule.
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O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the range of 1680-1710 cm⁻¹.
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C-O Stretch (Carboxylic Acid and Ether): Bands in the region of 1200-1300 cm⁻¹.
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Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.
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C-H Stretches (Aromatic): Signals above 3000 cm⁻¹.
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C-S Stretch (Thiophene): Typically a weak band in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.
-
Molecular Ion (M⁺): A peak at m/z = 234.
-
Key Fragments: Expect to see fragments corresponding to the loss of the carboxylic acid group (-COOH, m/z = 189) and further fragmentation of the aromatic rings.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 5-(4-methoxyphenyl)thiophene-2-carboxylic acid is not available in the reviewed literature, a general procedure based on the widely used Suzuki-Miyaura cross-coupling reaction is provided below. This is a representative method and may require optimization.
Synthesis via Suzuki-Miyaura Coupling (Representative Protocol)
This reaction couples a thiophene boronic acid derivative with a halo-anisole derivative.
Materials:
-
5-(dihydroxyboryl)thiophene-2-carboxylic acid
-
4-bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl)
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Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 5-(dihydroxyboryl)thiophene-2-carboxylic acid (1.0 eq) and 4-bromoanisole (1.1 eq) in a mixture of 1,4-dioxane and water.
-
Add sodium carbonate (2.0 eq) to the mixture.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the aqueous layer with 1M HCl to precipitate the carboxylic acid.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
Purification by Recrystallization (General Protocol)
Recrystallization is a common method for purifying solid organic compounds. The choice of solvent is critical and requires experimental determination. A solvent pair system, such as ethanol/water or toluene/hexane, is often effective.
Procedure:
-
Dissolve the crude 5-(4-methoxyphenyl)thiophene-2-carboxylic acid in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol).
-
If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Slowly add a solvent in which the compound is poorly soluble (e.g., water) until the solution becomes cloudy.
-
Reheat the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent mixture.
-
Dry the crystals in a vacuum oven.
Analysis by High-Performance Liquid Chromatography (HPLC) (Representative Method)
HPLC can be used to assess the purity of the synthesized compound.
Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Potential Biological Activity and Signaling Pathways
Thiophene derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties.[4][5] While the specific biological targets and signaling pathways for 5-(4-methoxyphenyl)thiophene-2-carboxylic acid have not been elucidated in the available literature, its structural motifs suggest potential interactions with pathways commonly implicated in these diseases.
Hypothetical Anti-Inflammatory Mechanism via NF-κB Pathway Inhibition
Many anti-inflammatory compounds exert their effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] This pathway is a central regulator of the inflammatory response. A plausible, though unconfirmed, mechanism of action for 5-(4-methoxyphenyl)thiophene-2-carboxylic acid could involve the modulation of this pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Disclaimer: The provided experimental protocols are representative examples based on common laboratory practices for similar compounds and may require optimization for 5-(4-methoxyphenyl)thiophene-2-carboxylic acid. The depicted signaling pathway represents a plausible mechanism of action based on the activities of structurally related thiophene derivatives and has not been experimentally validated for this specific compound. Researchers should consult peer-reviewed literature for the most current and specific methodologies.
References
- 1. chemimpex.com [chemimpex.com]
- 2. FCKeditor - Resources Browser [diarydirectory.com]
- 3. 5-(4-METHOXYPHENYL)-2-THIOPHENECARBOXYLIC ACID | 116016-56-9 [chemicalbook.com]
- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
